2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide
Description
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide is an organic compound with a complex structure that includes a triazine ring
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-13-17(24)19-18(21-20-13)25-12-16(23)22(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFTFXCWKABCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide typically involves the reaction of 6-methyl-5-oxo-1,2,4-triazine-3-thiol with N,N-diphenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
- Triazole-pyrimidine hybrids
Uniqueness
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide is unique due to its specific structural features, such as the presence of both a triazine ring and a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
